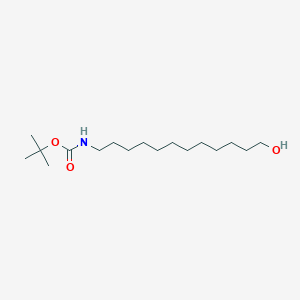

Tert-butyl N-(12-hydroxydodecyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl N-(12-hydroxydodecyl)carbamate and similar compounds often involves reactions with tert-butyl N-hydroxycarbamate and aldehydes in methanol-water mixtures, using sodium benzenesulfinate and formic acid, which yields sulfones that behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

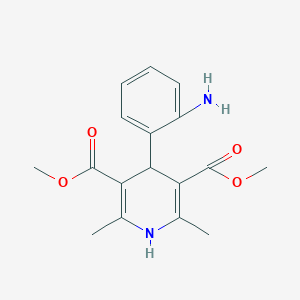

The molecular structure of tert-butyl N-(12-hydroxydodecyl)carbamate and analogous compounds is characterized by features such as the tert-butyl group and the carbamate moiety. The molecular structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Properties

Tert-butyl N-(12-hydroxydodecyl)carbamate, like its analogs, participates in various chemical reactions that highlight its utility as a building block in organic synthesis. These compounds are involved in transformations such as the conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate under mild reaction conditions (Sakaitani & Ohfune, 1990).

Wissenschaftliche Forschungsanwendungen

Polyamide Synthesis The synthesis of penta-N-protected polyamide 1, which includes tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, highlights the versatility of tert-butyl N-(12-hydroxydodecyl)carbamate derivatives in polymer chemistry. These compounds contain multiple removable amino-protecting groups, enabling selective deprotection and subsequent acylation, leading to the creation of complex polyamides with potential applications in materials science and engineering (Pak & Hesse, 1998).

Protected Amine Synthesis Tert-butyl carbamates, including tert-butyl N-(12-hydroxydodecyl)carbamate, can be synthesized via a mild and efficient one-pot Curtius rearrangement. This method involves the formation of an acyl azide intermediate, which undergoes rearrangement to produce the desired tert-butyl carbamate. Such protected amines are crucial in the synthesis of amino acids and peptides, serving as intermediates in pharmaceutical and organic chemistry (Lebel & Leogane, 2005).

Insecticide Analogues Synthesis The conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid demonstrates the utility of tert-butyl N-(12-hydroxydodecyl)carbamate in developing novel insecticides. This synthesis pathway involves key steps such as cocyclization, highlighting the potential of such carbamates in agricultural chemistry for creating new pest control agents (Brackmann et al., 2005).

Safety And Hazards

Zukünftige Richtungen

The simple compound tert-butyl N-hydroxycarbamate has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests potential future directions for the use of Tert-butyl N-(12-hydroxydodecyl)carbamate in similar applications.

Eigenschaften

IUPAC Name |

tert-butyl N-(12-hydroxydodecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZRRWYVBWYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394196 |

Source

|

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(12-hydroxydodecyl)carbamate | |

CAS RN |

67341-03-1 |

Source

|

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)